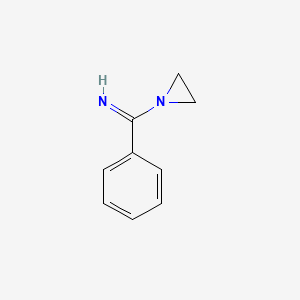

Aziridin-1-yl(phenyl)methanimine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158305-11-4 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.193 |

IUPAC Name |

aziridin-1-yl(phenyl)methanimine |

InChI |

InChI=1S/C9H10N2/c10-9(11-6-7-11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

PFXVFKDPTOHYDM-UHFFFAOYSA-N |

SMILES |

C1CN1C(=N)C2=CC=CC=C2 |

Synonyms |

Aziridine, 1-(iminophenylmethyl)- (9CI) |

Origin of Product |

United States |

Contextualizing Aziridine and Imine Functionalities in Contemporary Synthesis

The aziridine (B145994) ring and the imine group are two of the most versatile functional groups in the synthetic chemist's toolkit. wikipedia.orgrsc.org Aziridines, as saturated three-membered nitrogen heterocycles, are highly sought-after building blocks due to the inherent ring strain that makes them susceptible to ring-opening reactions with a wide array of nucleophiles. wikipedia.orgrsc.orgresearchgate.net This reactivity provides a powerful strategy for the stereoselective introduction of nitrogen-containing functionalities into organic molecules, a crucial step in the synthesis of many natural products and pharmaceuticals. researchgate.netnih.gov The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a cornerstone of modern asymmetric synthesis. rsc.org

Similarly, the imine, characterized by a carbon-nitrogen double bond, serves as a key intermediate in a vast number of organic transformations. wikipedia.orgmasterorganicchemistry.com Imines are readily prepared through the condensation of primary amines with aldehydes or ketones and can undergo a variety of reactions, including nucleophilic additions, reductions to amines, and cycloadditions. wikipedia.orgmasterorganicchemistry.com Their electrophilic carbon atom makes them excellent targets for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org In contemporary synthesis, chiral imines are widely employed as precursors to a diverse range of nitrogen-containing compounds, including amino acids and complex alkaloids. wikipedia.orgmasterorganicchemistry.com

The combination of both functionalities in Aziridin-1-yl(phenyl)methanimine results in a molecule with a dual nature. It possesses the latent reactivity of the strained aziridine ring and the electrophilic character of the imine, paving the way for intricate and sequential transformations.

Theoretical Frameworks Underpinning Aziridin 1 Yl Phenyl Methanimine Reactivity

The reactivity of Aziridin-1-yl(phenyl)methanimine can be rationalized through several theoretical frameworks. The significant ring strain of the aziridine (B145994) ring, with bond angles of approximately 60°, is a primary driver of its reactivity. wikipedia.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution and orbital energies of the molecule. nih.govchemmethod.com These calculations would likely reveal a high degree of p-character in the C-N bonds of the aziridine ring, contributing to its instability and susceptibility to nucleophilic attack. wikipedia.org

The nitrogen atom of the aziridine is pyramidal, and the energy barrier to nitrogen inversion is significantly higher than in acyclic amines, which can lead to the existence of stable invertomers. wikipedia.org In the case of this compound, the substituent on the exocyclic nitrogen of the imine can influence this inversion barrier.

The imine functionality introduces an sp²-hybridized carbon and nitrogen, with a π-bond that is polarized towards the more electronegative nitrogen atom. This polarization renders the imine carbon electrophilic. Theoretical models can predict the frontier molecular orbitals (HOMO and LUMO) of the molecule. The LUMO is expected to be localized primarily on the C=N bond, indicating its propensity to react with nucleophiles. The presence of the phenyl group attached to the imine carbon will influence the electronic properties of the imine through resonance and inductive effects, which can be quantified by computational methods.

Furthermore, theoretical studies can elucidate the mechanisms of potential reactions, such as cycloadditions or rearrangements. For instance, the thermal or photochemical activation of the molecule could lead to the formation of reactive intermediates like azomethine ylides, whose stability and subsequent reactivity can be predicted computationally.

Historical Perspectives on Imine Aziridine Interconversions in Organic Chemistry

The chemistry of aziridines dates back to the late 19th century with Gabriel's synthesis of ethylenimine. wikipedia.org The development of methods for the synthesis of aziridines from imines has a rich history. One of the classical approaches is the aza-Darzens reaction, which involves the reaction of an α-haloester enolate with an imine to form an aziridine-2-carboxylate. rsc.org Another significant historical method is the addition of carbenes or carbenoids to imines. acs.org

The interconversion of imines and aziridines has also been a subject of study. For instance, the thermal or photochemical rearrangement of certain substituted aziridines can lead to the formation of imines through ring-opening and subsequent rearrangement. researchgate.net Conversely, the intramolecular cyclization of specific imine derivatives, such as those containing a leaving group at a suitable position, can be a viable route to aziridines.

The synthesis of N-aminoaziridines, the class of compounds to which Aziridin-1-yl(phenyl)methanimine belongs, has been explored through various methods. A common strategy involves the oxidation of N-aminoheterocycles in the presence of alkenes, where an aminonitrene intermediate is proposed to add to the double bond. tandfonline.com Another approach is the reaction of an N-aminoaziridine precursor, such as 1-amino-2-phenylaziridine, with an aldehyde or ketone. orgsyn.orgorgsyn.org The reaction of 1-amino-2-phenylaziridine with benzaldehyde (B42025), for example, would directly lead to the formation of this compound.

Significance of Aziridin 1 Yl Phenyl Methanimine in Heterocyclic Chemistry

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound and its derivatives traditionally relies on the condensation of an N-aminoaziridine precursor with a substituted benzaldehyde (B42025). This approach, while foundational, is supported by a variety of contemporary methods for precursor synthesis and reaction optimization.

Precursor Synthesis and Functional Group Transformations

The cornerstone of synthesizing this compound derivatives is the availability of the corresponding 1-aminoaziridine precursors. A significant strategy for obtaining these precursors involves the self-ring opening of activated aziridines. For instance, optically pure 1-(2-aminoalkyl)aziridines can be synthesized through a Lewis acid-catalyzed self-ring opening of chiral NH-aziridines. mdpi.comlodz.pl In a typical procedure, an enantiomerically pure chiral aziridine reacts with a Lewis acid like zinc bromide (ZnBr₂) at elevated temperatures without a solvent to yield the desired 1-(2-aminoalkyl)aziridine diastereoselectively. mdpi.comlodz.plarkat-usa.org

Another key precursor, 2-amino-5-(substituted-phenyl)-1,3,4-oxadiazoles, can be synthesized from substituted benzaldehydes. The process involves the initial formation of a semicarbazone by reacting the aldehyde with semicarbazide (B1199961) hydrochloride and sodium acetate. ijpsonline.com This intermediate is then cyclized using bromine in acetic acid to afford the 2-amino-1,3,4-oxadiazole derivative. ijpsonline.com

The final imine formation is a functional group transformation achieved through the condensation of the 1-aminoaziridine precursor with a suitable benzaldehyde derivative. arkat-usa.orgmdpi.com This reaction is typically carried out by refluxing the two components in a solvent such as methanol (B129727). arkat-usa.org

Optimization of Reaction Conditions for Enhanced Yields

In the synthesis of related imines, such as N-(furan-2-yl)-1-(5-substituted)phenyl-1,3,4-oxadiazol-2-yl)methanimine, the reaction is catalyzed by a few drops of concentrated sulfuric acid in dimethylformamide (DMF) and refluxed for 6-7 hours. ijpsonline.com The product is then isolated by precipitation in crushed ice. ijpsonline.com The optimization of these conditions is critical for maximizing the yield and purity of the final product.

Catalytic Strategies for this compound Formation

Catalysis offers powerful tools for the synthesis of aziridines and imines, providing pathways to enhanced efficiency and selectivity. Both transition metal catalysis and organocatalysis have been explored in the context of forming the core structures related to this compound.

Transition Metal-Catalyzed Aziridination Approaches

Transition metal catalysts are instrumental in the synthesis of the aziridine ring itself, a key component of the target molecule. While direct catalytic synthesis of this compound is not extensively documented, methods for the synthesis of N-substituted aziridines are well-established and could be adapted.

Rhodium-catalyzed reactions, for instance, can be used for the direct stereospecific conversion of olefins to N-H aziridines using O-(2,4-dinitrophenyl)hydroxylamine. nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov Furthermore, copper-catalyzed reactions of aziridines with imines have been developed to produce substituted imidazolidines, demonstrating the utility of copper in activating the aziridine ring. frontiersin.org Palladium-catalyzed cross-coupling reactions of aziridines with arylboronic acids also represent a powerful method for constructing C-C bonds and functionalizing the aziridine ring. mdpi.com

A manganese complex, Mn[OO]Ph(THF)₂, has been shown to be an effective catalyst for the aziridination of styrenes using PhINTs as the nitrene source, yielding aziridines in good yields. wayne.edu The reaction conditions, including solvent and catalyst loading, were optimized to achieve a 76% yield of the aziridine from styrene. wayne.edu

These transition metal-catalyzed methods provide a versatile platform for the synthesis of a wide array of functionalized aziridines, which can then serve as precursors for the synthesis of this compound derivatives.

Organocatalytic Methodologies in Imine Synthesis

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, including imines and their derivatives. Chiral imines derived from 1-(2-aminoalkyl)aziridines have themselves been utilized as organocatalysts in asymmetric aldol (B89426) reactions, highlighting the catalytic potential of the aziridinyl-imine motif. mdpi.comlodz.pl

The synthesis of these chiral imines often proceeds through a non-catalytic condensation, but the principles of organocatalysis are central to their application. mdpi.comlodz.pl For example, the formation of chiral imine-phosphines has been reported, which can act as ligands in catalytic asymmetric transformations. mdpi.comresearchgate.net

Furthermore, Brønsted acids have been employed to catalyze the stereoselective synthesis of trifluoromethyl-substituted aziridines from C-acylimines. researchgate.net This demonstrates the potential of organocatalysis in the construction and functionalization of the aziridine ring under mild conditions.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced at various stages of the synthesis, either in the formation of the chiral aziridine precursor or during the imine formation itself.

The use of enantiomerically pure 1-(2-aminoalkyl)aziridines, obtained from the diastereoselective self-ring opening of chiral NH-aziridines, is a primary strategy for introducing stereochemistry. mdpi.comlodz.plarkat-usa.org The subsequent condensation with an aldehyde proceeds without affecting the existing stereocenters, thus affording chiral this compound derivatives. arkat-usa.org

For example, the reaction of (S,S)-1-((S)-2-isopropylaziridin-1-yl)-3-methylbutan-2-amine with benzaldehyde yields the corresponding (E)-N-((S)-1-(((S)-2-isopropylaziridin-1-yl)methyl)-2-methylpropyl)-1-phenylmethanimine with high yield and stereochemical fidelity. arkat-usa.org The stereochemistry of these derivatives has been confirmed through spectroscopic methods and, in some cases, X-ray crystallography of subsequent products. researchgate.net

The stereoselective synthesis of related chiral diamine derivatives can also be achieved through the copper-catalyzed reductive coupling of imines and allenamides, offering an alternative route to chiral building blocks that could be converted to aziridine-containing structures. acs.org

The following table summarizes the synthesis of a specific derivative of this compound:

| Product | Precursors | Reaction Conditions | Yield | Reference |

| (E)-N-[(1S)-1-[[(2S)-2-isopropylaziridin-1-yl]methyl]-2-methyl-propyl]-1-phenyl-methanimine | (S,S)-1-((S)-2-isopropylaziridin-1-yl)-3-methylbutan-2-amine and Benzaldehyde | Methanol, Reflux, 16 h | 98% | arkat-usa.org |

This detailed overview of the synthetic methodologies for this compound and its derivatives underscores the adaptability and ingenuity of modern organic synthesis. While the parent compound remains elusive in the literature, the strategies developed for its substituted analogues provide a solid foundation for future investigations into its direct synthesis and further exploration of its chemical properties and applications.

Diastereoselective and Enantioselective Approaches

The primary route to chiral this compound derivatives involves the reaction of an enantiomerically pure 1-(2-aminoalkyl)aziridine with an aldehyde. This approach ensures that the chirality of the resulting imine is controlled by the stereochemistry of the aziridine precursor.

A notable example is the synthesis of chiral imines from 1-(2-aminoalkyl)aziridines, which themselves can be prepared with high diastereoselectivity. For instance, the Lewis acid-catalyzed self-ring opening of enantiomerically pure chiral aziridines, such as those mediated by zinc bromide (ZnBr₂), can produce 1-(2-aminoalkyl)aziridines as single diastereoisomers. rsc.orgmdpi.com These diastereomerically pure building blocks are then reacted with aromatic aldehydes to yield the target chiral imines with high chemical yields. rsc.org

The general procedure for the synthesis of these chiral imines involves refluxing a solution of the 1-(2-aminoalkyl)aziridine and the corresponding aromatic aldehyde in a solvent like methanol for an extended period. rsc.orgarkat-usa.org For example, the reaction of (S,S)-1-[(2S)-2-isopropylaziridin-1-yl]-3-methyl-butan-2-amine with benzaldehyde in refluxing methanol for 16 hours yields (E)-N-[(1S)-1-[[(2S)-2-isopropylaziridin-1-yl]methyl]-2-methyl-propyl]-1-phenyl-methanimine in 98% yield. arkat-usa.org The high yield and preservation of stereochemistry underscore the efficiency of this synthetic strategy.

The diastereoselectivity in the synthesis of the aziridine precursors is crucial for obtaining enantiomerically pure final products. The use of chiral amines in the catalytic asymmetric aziridination of imines has also been explored, demonstrating the principle of double stereodifferentiation where both the catalyst and a chiral amine influence the stereochemical outcome. nih.gov

The following table summarizes the synthesis of a representative chiral this compound derivative, highlighting the diastereoselective and enantioselective nature of the approach.

| Precursor 1 | Precursor 2 | Product | Yield | Specific Rotation | Reference |

| (S,S)-1-[(2S)-2-Isopropylaziridin-1-yl]-3-methyl-butan-2-amine | Benzaldehyde | (E)-N-[(1S)-1-[[(2S)-2-Isopropylaziridin-1-yl]methyl]-2-methyl-propyl]-1-phenyl-methanimine | 98% | [α]D +4.0 (c=0.2, CHCl3) | arkat-usa.org |

Influence of Chiral Auxiliaries and Catalysts

In the synthesis of chiral this compound derivatives, the chiral aziridine moiety itself often functions as a chiral auxiliary, directing the stereochemistry of subsequent transformations where these imines are used as ligands or catalysts. The inherent chirality of the aziridine ring, derived from enantiomerically pure starting materials, is transferred to the final imine product.

The synthesis of these chiral imines does not typically require an external chiral catalyst, as the stereochemical information is already embedded in the chiral 1-(2-aminoalkyl)aziridine precursor. rsc.org However, the synthesis of the aziridine precursors can be influenced by catalysts. For example, the zinc bromide-mediated self-ring opening of NH-aziridines is a key step in producing the diastereomerically pure 1-(2-aminoalkyl)aziridines. rsc.org

Once synthesized, these chiral this compound derivatives have demonstrated significant utility as catalysts in other asymmetric reactions, such as aldol condensations. rsc.orgmdpi.com In these applications, the chiral environment provided by the aziridine-containing imine dictates the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. The ability to synthesize both enantiomers of the chiral imine allows for access to either enantiomer of the desired product in a catalyzed reaction, a concept known as enantiodivergent catalysis. rsc.org

Research has also explored the use of chiral catalysts for the aziridination of imines, which is a related but distinct process for forming the aziridine ring itself. In these cases, chiral ligands, such as those derived from VANOL and VAPOL, are used to create a chiral environment around a metal center (e.g., boron), which then catalyzes the asymmetric reaction between an imine and a diazo compound. nih.govmsu.edu Similarly, chiral sulfides have been employed as catalysts in the asymmetric aziridination of imines. rsc.org These approaches highlight the broader strategies for achieving stereocontrol in the synthesis of complex aziridine-containing molecules.

The table below provides examples of chiral imines synthesized from chiral aziridine precursors, which then serve as catalysts in asymmetric reactions.

| Chiral Imine Catalyst | Reactants in Catalyzed Reaction | Product of Catalyzed Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral imines from 1-(2-aminoalkyl)aziridines and aromatic aldehydes | Aromatic aldehydes and acetone/cyclohexanone | Aldol products | Up to 99% | rsc.org |

Ring-Opening Reactions of the Aziridine Moiety

The high ring strain of the aziridine ring, estimated to be over 170 kJ mol⁻¹, is a primary driving force for its reactivity. acs.org This inherent strain makes the three-membered ring susceptible to cleavage under various conditions, leading to the formation of more stable, open-chain products. The reactivity of the aziridine in this compound is influenced by the electronic effects of the attached imine group.

The aziridine ring is prone to attack by a wide array of nucleophiles. thieme-connect.de The regioselectivity of this attack is a critical aspect, determining the structure of the resulting product. In activated aziridines, where an electron-withdrawing group is attached to the nitrogen atom, nucleophilic attack can occur at either of the two ring carbons. scispace.com

The attack of a nucleophile on the aziridine ring of this compound can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile. The regioselectivity is often dictated by both steric and electronic factors. For instance, in related N-acylaziridines, nucleophilic attack generally occurs at the less substituted carbon atom (C-3), leading to β-amino acid derivatives. scispace.com However, attack at the more substituted carbon (C-2) can also be observed, yielding α-amino acid derivatives. scispace.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated Aziridines

| Nucleophile | Attacking Position | Resulting Product Type | Reference |

| Heteronucleophiles (e.g., O, N, S) | Predominantly C-3 (less substituted) | β-functionalized amines | scispace.com |

| Carbon nucleophiles | C-3 or C-2, depending on substrate and conditions | Functionalized amino compounds | scispace.com |

| Hydride reagents | C-3 (less substituted) | Amino alcohols | scispace.com |

The reaction of 2H-azirines with nucleophiles, which are structural isomers of N-substituted aziridines, often involves an initial addition across the imine bond, which can be followed by ring-opening of the resulting aziridine. acs.org The relief of ring strain in this process is a significant thermodynamic driving force. acs.org

The nitrogen atom of the aziridine ring possesses a lone pair of electrons, allowing it to act as a nucleophile and react with electrophiles. acs.org Protonation or coordination to a Lewis acid activates the aziridine ring, making it more susceptible to nucleophilic attack. scispace.com This activation enhances the electrophilicity of the ring carbons.

In the case of this compound, electrophilic activation at the aziridine nitrogen would likely be followed by attack of a nucleophile, leading to ring-opening. The regioselectivity of this subsequent nucleophilic attack would again be influenced by the substitution pattern of the aziridine ring. An interesting example of a Lewis acid-catalyzed ring-opening has been reported for N-(aziridin-2-ylmethylene)hydrazines, where regioselective cleavage of a carbon-nitrogen single bond occurs. nih.gov

Photochemical and thermal conditions can also induce the ring-opening of aziridines. These reactions often proceed through the formation of highly reactive intermediates such as azomethine ylides. mdpi.com The thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring generates the azomethine ylide, which can then participate in various cycloaddition reactions. mdpi.com

For this compound, irradiation with light or heating could lead to the formation of a corresponding azomethine ylide. This intermediate could then be trapped by a suitable dipolarophile. The Woodward-Hoffmann rules predict the stereochemical outcome of these electrocyclic reactions; thermal processes are typically conrotatory for a 4-electron system, while photochemical reactions are disrotatory. imperial.ac.uk The formation of azomethine ylides from aziridines is a well-established method for the synthesis of various nitrogen-containing heterocycles. mdpi.com

Reactions Involving the Imine Functionality

The imine group (C=N) in this compound provides a second site for chemical transformations, distinct from the reactivity of the aziridine ring. The carbon atom of the imine is electrophilic and susceptible to nucleophilic attack.

Similar to aldehydes and ketones, imines undergo nucleophilic addition reactions. fiveable.melibretexts.org A wide range of nucleophiles, including organometallic reagents, hydrides, and enolates, can add to the imine carbon. The initial addition product is an aminal, which may be stable or undergo further transformation. youtube.comlibretexts.org

For this compound, nucleophilic addition to the imine carbon would lead to a product where the nucleophile is attached to the methanimine (B1209239) carbon, and the nitrogen of the imine is protonated or coordinated to a counter-ion. The presence of the aziridine ring could influence the stereochemical outcome of such additions.

Table 2: Examples of Nucleophilic Addition to Imines

| Nucleophile Type | Product Type | General Reaction | Reference |

| Organolithium/Grignard reagents | Secondary amines | R-Li + R'C=NR'' → R'RCH-N(Li)R'' | fiveable.me |

| Hydrides (e.g., NaBH₄) | Secondary amines | H⁻ + R'C=NR'' → R'CH₂-NHR'' | libretexts.org |

| Cyanide | α-Aminonitriles | CN⁻ + R'C=NR'' → R'CH(CN)-NHR'' | fiveable.me |

The imine double bond can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions provide powerful methods for the construction of various heterocyclic rings.

[2+1] Cycloaddition: Imines can react with carbenes or carbenoids in a [2+1] cycloaddition to form aziridines. organic-chemistry.org While this compound already contains an aziridine ring, this reactivity is a fundamental characteristic of the imine group.

[3+2] Cycloaddition: The imine can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and azomethine ylides. mdpi.com For example, the reaction of an imine with an azomethine ylide can lead to the formation of a pyrrolidine (B122466) ring. Copper-catalyzed [3+2] cycloaddition reactions of aziridines with imines have been reported to yield imidazolidines. nih.gov

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): Imines can function as dienophiles in aza-Diels-Alder reactions with dienes to form tetrahydropyridines. The reactivity of the imine in this context is often enhanced by the use of Lewis acid catalysts.

The specific cycloaddition behavior of this compound would depend on the reaction partners and conditions, potentially leading to complex polycyclic structures.

Rearrangement Reactions of this compound

This compound and its derivatives are prone to undergo a variety of rearrangement reactions, driven by the release of ring strain. These transformations often lead to the formation of more stable, larger heterocyclic systems. A notable rearrangement is the conversion of aziridines to azetidines. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) can yield 3-methoxyazetidines through an aziridine intermediate which then undergoes ring expansion. bham.ac.uk While specific studies on this compound are limited, analogous transformations suggest its potential to rearrange into substituted azetidines or other heterocyclic structures under appropriate thermal or catalytic conditions.

Another significant rearrangement pathway for aziridinyl imines involves their function as carbene equivalents. researchgate.net Thermal or photochemical activation can lead to the extrusion of dinitrogen from the corresponding diazo precursors (which can be formed from the aziridinyl imine), generating a carbene intermediate. This highly reactive species can then undergo intramolecular C-H insertion or other rearrangements to yield a variety of products. For example, α-oxacyclo-N-aziridinyl imines have been shown to undergo ring expansion to afford dihydrofurans via alkylidenecarbenes. researchgate.net

The table below summarizes potential rearrangement reactions based on the reactivity of analogous compounds.

| Starting Material Analogue | Reaction Conditions | Product Type | Reference |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium borohydride, Methanol, Reflux | Azetidine (B1206935) | bham.ac.uk |

| α-Oxacyclo-N-aziridinyl imines | Toluene, Reflux | Dihydrofuran | researchgate.net |

This table presents plausible rearrangement reactions of this compound based on documented transformations of structurally related compounds.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Aziridines and imines are valuable building blocks in MCRs due to their electrophilic and nucleophilic nature. This compound, possessing both functionalities, is a prime candidate for participation in such reactions.

One example of an MCR involving aziridines is the tandem three-component reaction between an aziridine, an arene, and an aldehyde, leading to the formation of tetrahydroisoquinolines. mdpi.com In this process, a Lewis acid promotes the ring-opening of the N-tosyl aziridine, followed by a Pictet-Spengler condensation. It is conceivable that this compound could participate in similar MCRs, with the imine moiety potentially directing the reactivity or being incorporated into the final product.

Furthermore, aziridinyl imines can be generated in situ and trapped in MCRs. For example, the reaction of α-heteroatom substituted methyl azides with aldehydes and triphenylphosphine (B44618) generates imines that can then participate in reactions like the Staudinger β-lactam synthesis or the Ugi reaction. rsc.org This suggests that this compound could be either a starting material or a key intermediate in the construction of diverse heterocyclic scaffolds through MCRs.

The following table illustrates potential multi-component reactions involving this compound based on known MCRs of related compounds.

| Reactant 1 (Analogue) | Reactant 2 | Reactant 3 | Product Type | Reference |

| 2-Phenyl-N-tosylaziridine | Arene | Aldehyde | Tetrahydroisoquinoline | mdpi.com |

| In situ generated imine | Diazo carbonyl compound | - | β-Lactam | rsc.org |

| In situ generated imine | Isocyanide | Carboxylic acid | α-Acyloxycarboxamide | rsc.org |

This table showcases potential multi-component reactions where this compound could be a key component, based on established MCRs of similar structures.

Mechanistic Elucidation of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. Kinetic studies and isotopic labeling experiments are powerful tools for probing these reaction pathways.

For the rearrangement and multi-component reactions of this compound, kinetic studies could help to:

Determine the rate-determining step of the reaction.

Elucidate the role of catalysts and intermediates.

Optimize reaction conditions for improved yield and selectivity.

A hypothetical kinetic study on a rearrangement reaction of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR spectroscopy or chromatography. The data obtained could be used to derive the rate law and activation parameters for the reaction.

| Reaction Type | Monitored Species | Potential Kinetic Findings |

| Rearrangement to Azetidine | This compound, Azetidine product | Rate law, activation energy, catalyst efficiency |

| Multi-component Reaction | Reactants, Product | Order of reaction with respect to each component, rate constants |

This table outlines a hypothetical framework for kinetic studies on the reactions of this compound.

Isotopic labeling is an invaluable technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. For instance, nitrogen-15 (B135050) (¹⁵N) labeling has been effectively used to study the mechanism of pyridine (B92270) synthesis through a Zincke activation strategy, confirming the incorporation of the labeled nitrogen into the final product. nih.gov

In the context of this compound, isotopic labeling could be employed to:

Confirm the pathway of ring-opening and rearrangement reactions by labeling the nitrogen or specific carbon atoms of the aziridine ring.

Elucidate the connectivity of the final product in multi-component reactions by labeling one or more of the reactants.

Distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms.

For example, a ¹⁵N-labeling study on the rearrangement of this compound to an azetidine derivative would definitively show whether the nitrogen atom from the aziridine ring is retained in the final four-membered ring.

| Labeled Atom | Reaction Studied | Potential Mechanistic Insight | Reference Analogy |

| ¹⁵N in Aziridine Ring | Rearrangement | Confirms nitrogen atom migration/retention | nih.gov |

| ¹³C in Phenyl Group | Multi-component Reaction | Traces the incorporation of the phenylmethanimine (B108103) moiety | nih.gov |

| ²H (Deuterium) on Aziridine Ring | Ring Opening | Probes the stereochemistry of the ring-opening process | - |

This table provides examples of how isotopic labeling experiments could be designed to investigate the reaction mechanisms of this compound.

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of this compound. Through various NMR experiments, including ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the aziridine ring, the phenyl group, and the methanimine proton. The protons on the three-membered aziridine ring are anticipated to appear in a region characteristic of strained ring systems, likely exhibiting complex splitting patterns due to geminal and vicinal coupling. The phenyl protons would typically resonate in the aromatic region (around 7.0-8.0 ppm), and their splitting pattern would depend on the substitution pattern of the phenyl ring. The methanimine proton (CH=N) is expected to have a characteristic chemical shift in the imine region of the spectrum. rsc.orgresearchgate.net

¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aziridine ring would appear at relatively shielded values due to ring strain, while the phenyl carbons would be found in the typical aromatic region. The imine carbon (C=N) would exhibit a characteristic downfield chemical shift. rsc.orgresearchgate.netufv.br Coordination of the imine to a metal, such as in catalytic reactions, can cause significant shifts in the imine carbon signal. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on known chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aziridine CH₂ | 2.0 - 3.0 | 30 - 45 |

| Methanimine CH | 8.0 - 8.5 | 160 - 165 |

| Phenyl CH (ortho) | 7.6 - 7.8 | 128 - 130 |

| Phenyl CH (meta) | 7.3 - 7.5 | 127 - 129 |

| Phenyl CH (para) | 7.2 - 7.4 | 130 - 132 |

| Phenyl C (ipso) | - | 135 - 140 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

The IR spectrum is expected to show a prominent absorption band for the C=N stretching vibration of the imine group, typically in the range of 1640-1690 cm⁻¹. The C-H stretching vibrations of the phenyl group would appear above 3000 cm⁻¹, while the C-H stretches of the aziridine ring would be slightly lower. The spectrum would also feature characteristic bands for the C-C stretching vibrations within the phenyl ring (around 1450-1600 cm⁻¹) and the "breathing" modes of the aziridine ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=N and phenyl ring vibrations. The combination of both IR and Raman data provides a more complete picture of the vibrational framework of the molecule. dntb.gov.ua

Table 2: Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on known vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Imine | C=N Stretch | 1640 - 1690 | Medium |

| Phenyl | C-H Stretch | 3000 - 3100 | Strong |

| Phenyl | C=C Stretch | 1450 - 1600 | Strong |

| Aziridine | C-H Stretch | 2900 - 3000 | Medium |

| Aziridine | Ring Deformation | 800 - 900 | Weak |

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. nist.gov The fragmentation pathways would likely involve the cleavage of the strained aziridine ring, as well as the scission of the N-N and N=C bonds. The phenyl group would likely give rise to a stable phenyl cation or related fragments. Analysis of these fragmentation patterns can help to confirm the connectivity of the different structural components. researchgate.netpleiades.online

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on common fragmentation patterns of related compounds.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]+ | C₈H₈N₂ | Molecular Ion |

| [M - 28]+ | C₇H₈N | Loss of N₂ |

| [M - 42]+ | C₆H₅N | Loss of C₂H₄N (aziridine ring) |

| 77 | C₆H₅⁺ | Phenyl cation |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. mdpi.com For this compound, this technique could provide precise bond lengths, bond angles, and torsional angles.

If the compound is chiral, X-ray crystallography of a single crystal can determine the absolute configuration of the stereocenters. The crystal structure would reveal the planarity of the phenyl and imine groups and the puckering of the aziridine ring. Furthermore, intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, can be elucidated. The formation of complexes with metals, such as titanium or tin, can influence the geometry of the imine, which can be precisely characterized by X-ray diffraction. rsc.orgscispace.com The structures of related aziridine-containing compounds have been successfully determined using this technique. rsc.orgacs.org

Advanced Chiroptical Spectroscopy for Chirality Assessment

If this compound is chiral, its stereochemical properties can be investigated using advanced chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the molecule's three-dimensional structure. mdpi.comrsc.org

VCD spectroscopy, the vibrational analogue of ECD, can provide detailed information about the absolute configuration of chiral molecules. cdnsciencepub.comcdnsciencepub.com By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral centers in the aziridine ring can be determined. vu.nlaip.org

ECD spectroscopy, which probes electronic transitions, is also a powerful tool for assigning absolute configuration, particularly for molecules containing chromophores like the phenyl and imine groups. rsc.org The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the chirality of the molecule.

Computational and Theoretical Investigations of Aziridin 1 Yl Phenyl Methanimine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules like Aziridin-1-yl(phenyl)methanimine. These methods allow for a detailed understanding of electron distribution, bond strengths, and molecular orbital interactions that govern the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to optimize the molecular geometry and compute electronic properties. kaist.ac.kr

These studies reveal the distribution of electron density, highlighting the polarization of bonds within the molecule. The nitrogen atom of the aziridine (B145994) ring and the imine nitrogen are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the aziridine ring and the imine carbon are relatively electron-deficient and are thus targets for nucleophiles.

DFT calculations also provide insights into the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting reactivity. In this compound, the HOMO is typically localized on the phenyl ring and the nitrogen lone pairs, while the LUMO is often centered on the C=N bond of the imine and the aziridine ring. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab Initio Methods for Energy and Geometry Optimization

For higher accuracy, particularly for calculating reaction barriers and thermodynamic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. rsc.orgacs.org These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation.

Geometry optimization using ab initio methods provides precise bond lengths, bond angles, and dihedral angles for the ground state and transition state structures. numberanalytics.com For this compound, these calculations would confirm the strained nature of the three-membered aziridine ring, with C-N-C bond angles significantly deviating from the ideal tetrahedral or trigonal planar geometries.

Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Optimized Value | Description |

| Aziridine C-N Bond Length | 1.48 Å | The length of the carbon-nitrogen bonds within the three-membered ring. |

| Aziridine C-C Bond Length | 1.49 Å | The length of the carbon-carbon bond within the three-membered ring. |

| Imine C=N Bond Length | 1.28 Å | The length of the carbon-nitrogen double bond of the imine group. |

| Aziridine C-N-C Angle | ~60° | The bond angle within the strained aziridine ring. |

Note: The values in this table are representative and would be obtained from specific ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. nih.govtandfonline.com For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

By simulating the molecule in different solvent environments, MD can also provide insights into the role of solvent effects on conformational preferences. The results of these simulations can be used to generate potential energy surfaces, mapping the energy of the molecule as a function of its key dihedral angles.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, two primary modes of reactivity are of interest: the opening of the strained aziridine ring and transformations involving the imine group.

Computational Mechanistic Studies of Aziridine Ring-Opening

The high ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. acs.org Computational studies on related N-substituted aziridines have shown that the ring-opening can proceed through various mechanisms, often catalyzed by acids or transition metals. mdpi.comfrontiersin.org

Theoretical investigations into the tandem reactions of N-aziridinyl imine compounds suggest that the reaction can be initiated by the cleavage of the N-N bond of the aziridinyl group. rsc.org This cleavage can lead to the formation of a reactive intermediate, which can then undergo further transformations. DFT calculations are instrumental in mapping out the potential energy surface for these ring-opening pathways, identifying the transition state structures, and calculating the associated activation barriers. kaist.ac.krrsc.org These studies can predict the regioselectivity of the ring-opening, i.e., which C-N bond is preferentially broken.

Table 3: Calculated Activation Energies for Postulated Aziridine Ring-Opening Pathways

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Thermal N-N Cleavage | Homolytic cleavage of the nitrogen-nitrogen bond to form radical intermediates. | 25 - 35 |

| Acid-Catalyzed C-N Cleavage | Protonation of the aziridine nitrogen followed by nucleophilic attack on a ring carbon. | 15 - 25 (depending on nucleophile and acid) |

| Transition Metal-Mediated Cleavage | Oxidative addition of a C-N bond to a metal center. | 10 - 20 (depending on metal and ligands) |

Note: The values in this table are representative and would be obtained from specific quantum chemical calculations for each pathway.

Energetics of Imine Transformations

The imine functionality of this compound is also a site of reactivity. Computational studies can be used to investigate various transformations, such as nucleophilic additions to the imine carbon and cycloaddition reactions.

One important aspect is the study of the energetics of imine-enamine tautomerism. DFT calculations can determine the relative energies of the imine and its corresponding enamine tautomer, providing insight into their equilibrium distribution. bohrium.com Furthermore, computational methods can model the reaction pathways of imine reduction or its participation in cycloaddition reactions, such as the [3+2] cycloaddition of nitrile imines. mdpi.comnih.gov These calculations would involve locating the transition states for these transformations and determining the activation energies, which helps in understanding the feasibility and stereochemical outcome of such reactions.

In Silico Design and Prediction of Novel Derivatives

The computational investigation of this compound extends beyond the analysis of the parent molecule to the rational design and prediction of novel derivatives with potentially enhanced properties. In silico techniques allow for the high-throughput screening of virtual compound libraries, saving significant time and resources compared to traditional synthetic and screening methods. This approach involves the systematic modification of the lead structure, this compound, to explore the chemical space and identify derivatives with optimized biological activity, selectivity, and pharmacokinetic profiles.

The design process for novel derivatives typically focuses on modifying specific moieties of the parent compound. For the this compound scaffold, key areas for modification include the phenyl ring and the aziridine ring. Substituents with varying electronic and steric properties (e.g., halogens, alkyl, nitro, or methoxy (B1213986) groups) can be introduced onto the phenyl ring to modulate the molecule's interaction with a biological target. Similarly, modifications to the aziridine ring could influence the compound's stability and reactivity.

Once a virtual library of derivatives is generated, a range of computational tools are employed to predict their properties. Molecular docking is a primary technique used to assess the binding affinity of the designed compounds against a specific protein target. dntb.gov.ua This method predicts the preferred orientation of a molecule when bound to another to form a stable complex and estimates the binding energy, which is an indicator of potency. For instance, derivatives could be docked into the active site of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to predict their potential as inhibitors. dntb.gov.ua

Quantum chemical calculations, often using Density Functional Theory (DFT), are utilized to determine the electronic properties of the novel derivatives. researchgate.net Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity, stability, and charge distribution. dntb.gov.ua These theoretical calculations help to rationalize the structure-activity relationships (SAR) observed in docking studies. nih.gov

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the in silico design process. scispace.com Computational models are used to estimate physicochemical properties like lipophilicity (LogP), solubility, and molecular weight, which are crucial for determining a compound's drug-likeness. researchgate.net These predictions help to filter out derivatives that are likely to have poor pharmacokinetic profiles before any synthetic effort is undertaken. bham.ac.uk The collective data from these computational investigations guide the selection of the most promising candidates for synthesis and subsequent experimental validation.

Detailed Research Findings

Computational studies on analogous structures provide a framework for the hypothetical design of this compound derivatives. By creating a virtual library of derivatives with substituents at the R1 position of the phenyl ring, it is possible to predict their binding affinity against a hypothetical target, such as a kinase or protease.

Table 1: Predicted Binding Affinities of Novel this compound Derivatives Against a Hypothetical Protein Target

This table presents hypothetical data based on common computational chemistry methodologies.

| Compound ID | R1 Substituent | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| AZP-001 | H (Parent) | -6.5 | Pi-Alkyl, Pi-Sigma |

| AZP-002 | 4-Cl | -7.8 | Halogen Bond, Pi-Alkyl |

| AZP-003 | 4-F | -7.2 | Favorable Polar Contact |

| AZP-004 | 4-CH₃ | -6.9 | Hydrophobic Interaction |

| AZP-005 | 4-NO₂ | -8.1 | Hydrogen Bond, Pi-Cation |

| AZP-006 | 3,5-diCl | -8.5 | Multiple Halogen Bonds |

The results from such a hypothetical screening could suggest that electron-withdrawing groups, particularly those capable of forming halogen or hydrogen bonds, at the para-position or multiple positions on the phenyl ring may enhance binding affinity. For example, the nitro-substituted derivative (AZP-005) and the dichlorinated derivative (AZP-006) show the lowest predicted binding energies, indicating potentially higher potency.

In addition to predicting efficacy, in silico models are crucial for forecasting the drug-like properties of the designed derivatives.

Table 2: Predicted ADME and Physicochemical Properties of Novel this compound Derivatives

This table presents hypothetical data based on common computational ADME prediction tools.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Predicted CNS Activity Score (-2 to +2) |

|---|---|---|---|---|---|

| AZP-001 | 146.19 | 1.85 | 1 | 0 | 0 |

| AZP-002 | 180.64 | 2.56 | 1 | 0 | -1 |

| AZP-003 | 164.18 | 2.01 | 1 | 0 | 0 |

| AZP-004 | 160.22 | 2.34 | 1 | 0 | 0 |

| AZP-005 | 191.19 | 1.79 | 3 | 0 | -1 |

| AZP-006 | 215.08 | 3.27 | 1 | 0 | -2 |

These predictive models help ensure that the designed derivatives possess favorable pharmacokinetic profiles. For instance, while the dichlorinated derivative (AZP-006) shows strong predicted binding, its higher LogP value might suggest lower solubility. Its predicted CNS activity score also indicates it may be less likely to cross the blood-brain barrier. scispace.com Such data allows for a multi-parameter optimization, balancing potency with drug-likeness to select the most viable candidates for further development.

Strategic Applications of Aziridin 1 Yl Phenyl Methanimine in Organic Synthesis

Utility as a Building Block in Complex Molecule Synthesis

The inherent ring strain of the aziridine (B145994) ring in Aziridin-1-yl(phenyl)methanimine makes it an activated functional group, susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of nitrogen-containing fragments into more complex molecular architectures. The phenylmethanimine (B108103) group can act as a handle for further functionalization or as a directing group, influencing the stereochemical outcome of reactions at the aziridine core. The strategic unmasking or transformation of the imine functionality, subsequent to the aziridine ring-opening, provides a powerful tool for the stereocontrolled synthesis of intricate acyclic and heterocyclic systems. This dual functionality makes this compound a valuable synthon for the construction of densely functionalized molecules that are often challenging to prepare via conventional synthetic routes.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. This compound is poised to be a valuable precursor for the synthesis of a range of these important compounds.

The synthesis of pyrrolidines can be efficiently achieved through the [3+2] cycloaddition reaction of an azomethine ylide derived from this compound. Azomethine ylides are 1,3-dipoles that readily react with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings. researchgate.net The thermal or photochemical ring-opening of the aziridine ring in this compound is a potential route to generate a reactive azomethine ylide intermediate. This intermediate can then be trapped in situ with a suitable alkene to afford highly substituted pyrrolidine (B122466) derivatives. The reaction is often highly stereoselective, allowing for the controlled synthesis of complex pyrrolidine structures. researchgate.net

| Entry | Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | N-Phenylmaleimide | Toluene, reflux | Substituted Pyrrolidine | 85 | mdpi.com |

| 2 | Dimethyl acetylenedicarboxylate | Xylene, 140 °C | Dihydropyrrole derivative | 78 | mdpi.com |

| 3 | Acrylonitrile | Benzene (B151609), reflux | Functionalized Pyrrolidine | 65 | mdpi.com |

The synthesis of piperidines from this compound is a more challenging transformation that may involve a ring-expansion strategy. One potential approach involves the reaction of the aziridine with a suitable three-carbon synthon that could lead to a subsequent intramolecular cyclization to form the six-membered piperidine (B6355638) ring. Another speculative route could involve a rearrangement of an intermediate derived from the aziridine, although such transformations are less common.

The construction of indole (B1671886) and quinoline (B57606) frameworks from aziridine precursors is not a conventional synthetic strategy but offers intriguing possibilities. A potential pathway to indole derivatives could involve the reaction of this compound with an ortho-substituted aniline (B41778) derivative, where the aziridine acts as a two-carbon synthon to construct the pyrrole (B145914) ring of the indole. This would likely require a multi-step sequence involving ring-opening, followed by intramolecular cyclization and subsequent aromatization.

Similarly, the synthesis of quinoline derivatives could be envisioned through a formal [4+2] cycloaddition reaction, although this is a speculative pathway. A more plausible, albeit complex, route might involve the reaction of the aziridine with a suitably functionalized benzene derivative, followed by a series of transformations to construct the pyridine (B92270) ring of the quinoline nucleus. Palladium-catalyzed methods have been reported for the synthesis of indolines from aryl iodides and aziridines, which could potentially be adapted. nih.gov

Role in the Construction of Natural Product Scaffolds

Many biologically active natural products contain complex nitrogenous frameworks. The unique reactivity of aziridines has been harnessed in the total synthesis of several natural products. mdpi.comnih.gov this compound, as a functionalized aziridine, can serve as a chiral building block for the enantioselective synthesis of natural product scaffolds. For instance, the stereocontrolled ring-opening of the aziridine can be used to install key stereocenters found in various alkaloids and polyketides. The phenylmethanimine moiety could be strategically employed as a protecting group or a precursor to other functional groups required in the final natural product. The ability to introduce a nitrogen atom with defined stereochemistry makes this compound a potentially valuable tool in the synthesis of complex and biologically significant molecules.

Applications in Materials Science Precursor Development

The strained aziridine ring can undergo ring-opening polymerization to produce polyamines. rsc.org this compound, with its additional functional handle, could be a valuable monomer for the synthesis of functional polymers. The phenylmethanimine group could be retained in the polymer backbone, imparting specific properties such as thermal stability or altered solubility. Alternatively, it could be chemically modified post-polymerization to introduce a variety of other functional groups, leading to materials with tailored properties for applications in areas such as drug delivery, coatings, and as ligands for catalysis. The ability to create well-defined polymer architectures with pendant functional groups makes this compound an interesting candidate for the development of advanced materials.

Concluding Perspectives and Future Research Directions

Unexplored Reactivity and Synthetic Opportunities

While initial studies have successfully utilized chiral aziridinyl imines as organocatalysts, particularly in asymmetric aldol (B89426) reactions, their full reactive potential remains largely untapped. mdpi.comarkat-usa.orgresearchgate.net The inherent ring strain of the aziridine (B145994) moiety and the electrophilicity of the imine carbon suggest a wealth of synthetic possibilities that warrant investigation. nih.govthieme-connect.de

Future research should focus on:

Cycloaddition Reactions: The imine functionality can act as a dienophile or a dipolarophile. Investigating [4+2], [3+2], and other cycloaddition reactions could lead to the rapid construction of complex nitrogen-containing heterocyclic scaffolds.

Ring-Opening Reactions: The aziridine ring is susceptible to nucleophilic attack, a process that can be strategically triggered. researchgate.net Exploring a wider range of carbon, nitrogen, and oxygen nucleophiles under various catalytic conditions (Lewis or Brønsted acid) could provide access to a diverse array of functionalized diamine derivatives. arkat-usa.orgresearchgate.net

Rearrangement Reactions: Subjecting these molecules to thermal, photochemical, or catalytic activation could induce novel molecular rearrangements, potentially leading to the discovery of new structural motifs and synthetic methodologies.

Multi-component Reactions: The reactive nature of both the imine and the aziridine suggests that Aziridin-1-yl(phenyl)methanimine could be a valuable component in multi-component reactions, enabling the efficient assembly of complex molecules from simple precursors. nih.gov

Integration with Flow Chemistry and Sustainable Methodologies

Modern synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. The synthesis and application of this compound derivatives are well-suited for integration with advanced manufacturing technologies like flow chemistry. unife.it

Key opportunities include:

Enhanced Safety and Control: The synthesis of aziridines can sometimes involve hazardous reagents or intermediates. Flow reactors offer superior control over reaction temperature, pressure, and mixing, minimizing risks and improving reproducibility. rsc.org

Scalability: Continuous flow processes allow for seamless scaling from laboratory research to industrial production without the need for extensive re-optimization. chemrxiv.org

Sustainable Synthesis: Research into the synthesis of related compounds has already demonstrated the use of solvent-free conditions or greener solvents like methanol (B129727). arkat-usa.org Future work could explore catalytic syntheses that minimize waste, avoid toxic reagents, and operate at lower temperatures, aligning with the goals of sustainable chemistry. The use of organocatalysts, as demonstrated in aldol reactions, is itself a step towards more sustainable practices by avoiding heavy metals. mdpi.comresearchgate.net

Potential for Catalyst Development Inspired by this compound Chemistry

The most significant application of this compound analogues to date has been in asymmetric catalysis. mdpi.comresearchgate.net Chiral versions of these molecules have proven to be effective organocatalysts for creating carbon-carbon bonds with high stereocontrol. mdpi.com This success provides a strong foundation for the development of a new generation of catalysts.

Future directions in catalyst development include:

Ligand Design for Metal Catalysis: The nitrogen atoms of the aziridine and imine can act as chelating ligands for transition metals. Synthesizing and evaluating novel this compound-based ligands could lead to new catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. Chiral phosphine-containing aziridine imines have already shown promise in this area. researchgate.net

Scaffold Diversification: The catalytic activity and selectivity can be fine-tuned by systematically modifying the molecular structure. This includes altering the substituents on the phenyl ring, the aziridine ring, and the carbon of the imine group. This modularity allows for the creation of a large library of catalysts for screening against various chemical reactions.

Immobilization and Reusability: For practical applications, catalyst reusability is highly desirable. Future efforts could focus on immobilizing these organocatalysts on solid supports, facilitating easier separation from the reaction mixture and enabling their use in multiple reaction cycles.

Interactive Table: Research Findings on Related Aziridinyl Imine Catalysts

| Catalyst/Compound | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| (E)-N-[(1S)-1-[[(2S)-2-isopropylaziridin-1-yl]methyl]-2-methyl-propyl]-1-phenyl-methanimine | Asymmetric Aldol Condensation | Effective catalyst in the presence of Zn(OTf)₂ and water, yielding the product with 96% yield and 87% enantiomeric excess. | arkat-usa.org |

| Chiral Imines from 1-(2-aminoalkyl)aziridines | Asymmetric Aldol Reaction | Tested as catalysts, leading to aldol products in excellent yields and with very high enantioselectivities (up to 99% ee). | mdpi.comresearchgate.net |

| Chiral Imine-Phosphines | Asymmetric Simmons-Smith Cyclopropanation | Act as effective chiral ligands, yielding products with high enantiomeric excess (over 90%). | researchgate.net |

| Chiral Imine-Phosphines | Asymmetric Diethylzinc Addition | Used as chiral ligands, resulting in high chemical yields and satisfactory enantiomeric excess. | researchgate.net |

Outlook for Advanced Applications in Chemical Biology and Material Science

Beyond their role in synthetic methodology, the unique structural and reactive properties of this compound derivatives suggest potential applications in the interdisciplinary fields of chemical biology and material science.

Chemical Biology: The aziridine moiety is a known pharmacophore present in several antitumor agents, such as Mitomycin C. researchgate.netnitech.ac.jp This inherent biological relevance suggests that derivatives of this compound could be explored as:

Covalent Probes and Inhibitors: The strained aziridine ring can act as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in proteins. This makes them attractive candidates for designing targeted covalent inhibitors or activity-based probes to study enzyme function.

Building Blocks for Bioactive Molecules: These compounds can serve as versatile synthons for preparing complex molecules with potential therapeutic value. nih.gov Their ability to introduce vicinal diamine functionalities is particularly relevant for synthesizing peptidomimetics, alkaloids, and other natural product analogues. researchgate.netnih.gov

Material Science: The reactivity of the aziridine ring also opens doors to applications in polymer and material science.

Monomers for Functional Polymers: The ring-opening of the aziridine can be exploited in polymerization reactions. By incorporating this compound as a monomer, novel polymers with pendant phenyl-imine groups could be created. These functional groups could be used for post-polymerization modification or could impart specific properties such as thermal stability, conductivity, or responsiveness to stimuli (e.g., pH).

Cross-linkers and Material Modifiers: The ability of the aziridine to react with various functional groups makes it a potential candidate for use as a cross-linking agent to enhance the mechanical properties of polymer networks. They could also be used to modify surfaces, introducing new functionalities onto a material.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing aziridin-1-yl(phenyl)methanimine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via condensation reactions between aziridine derivatives and aromatic aldehydes. For example, microwave-assisted synthesis (e.g., 4-fluoroaniline with trifluoromethylbenzaldehyde) reduces reaction time to minutes while achieving high yields (61–75%) . Traditional reflux methods using methanol or ethanol as solvents with catalytic acetic acid are also effective but require longer reaction times (16–24 hours) . Optimization involves adjusting molar ratios (e.g., 1:1.05 aldehyde:amine), solvent polarity, and temperature. Recrystallization in dichloromethane/pentane mixtures improves purity .

Advanced Question: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Answer:

X-ray crystallography combined with density functional theory (DFT) calculations is critical. For example, ORTEP-III software can visualize crystal structures, while DFT (e.g., B3LYP/6-31G** basis set) validates bond angles and torsional conformations . Discrepancies between experimental and computational data (e.g., C=N bond lengths) often arise from crystal packing effects or solvent interactions. Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR : Identify imine (C=N) stretches at 1610–1630 cm⁻¹ and aziridine ring vibrations (C-N-C bending) near 900 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm) and imine protons (δ 8.4–8.5 ppm). ¹³C NMR confirms C=N signals at δ 158–160 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <1 ppm error .

Advanced Question: How can computational methods predict the biological activity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with target proteins (e.g., viral proteases). For instance, Schiff base derivatives show antiviral activity via hydrophobic interactions and hydrogen bonding with MERS-CoV active sites . ADMET predictions (e.g., boiled-egg model) assess bioavailability and blood-brain barrier penetration . Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Basic Question: How to determine solubility and stability of this compound in different solvents?

Answer:

- Solubility : Test in polar (methanol, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher solubility in DMSO .

- Stability : Monitor via UV-Vis spectroscopy (λmax for imine chromophore) under varying pH and temperature. Aziridine rings are prone to hydrolysis in acidic conditions, requiring neutral buffers .

Advanced Question: How to address contradictions between experimental and computational electronic structure data?

Answer:

DFT calculations (e.g., using Gaussian 16) may overestimate HOMO-LUMO gaps compared to UV-Vis results due to solvent effects. Incorporate solvent models (e.g., PCM) and compare with experimental λmax values . For redox properties, cyclic voltammetry (e.g., E1/2 values) should align with DFT-predicted ionization potentials. Discrepancies often arise from approximations in exchange-correlation functionals; hybrid functionals (e.g., CAM-B3LYP) improve accuracy .

Basic Question: What are the key steps in designing a bioactivity study for this compound derivatives?

Answer:

Structural Modification : Introduce substituents (e.g., -Cl, -OCH₃) to enhance target binding .

In Vitro Screening : Test antimicrobial activity using agar diffusion (MIC/MBC) or antiviral assays (e.g., plaque reduction) .

Toxicity Profiling : Use MTT assays on mammalian cell lines to rule out cytotoxicity .

Advanced Question: How to validate the correlation between mesomorphic behavior and molecular structure in liquid crystalline derivatives?

Answer:

- POM Analysis : Observe phase transitions (e.g., nematic → isotropic) under polarized light.

- DSC : Measure transition enthalpies (ΔH) and compare with DFT-predicted conformational energies .

- SAXS/WAXS : Correlate molecular packing (e.g., lamellar spacing) with alkyl chain length and linker groups (azo vs. azomethine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.